Methyl beta-chloro-gamma-fluorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluorobutanoic acid methyl ester is an organic compound with the molecular formula C5H8ClFO2 It is a derivative of butanoic acid, where the hydrogen atoms on the carbon chain are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobutanoic acid methyl ester typically involves the esterification of 3-Chloro-4-fluorobutanoic acid. One common method is the reaction of 3-Chloro-4-fluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-fluorobutanoic acid methyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobutanoic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-4-fluorobutanoic acid and methanol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-Chloro-4-fluorobutanoic acid and methanol.
Oxidation: Oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced derivatives depending on the reducing agent used.
Scientific Research Applications
3-Chloro-4-fluorobutanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobutanoic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobutanoic acid methyl ester
- 4-Fluorobutanoic acid methyl ester
- 3-Chloro-4-fluorobutanoic acid
Comparison
3-Chloro-4-fluorobutanoic acid methyl ester is unique due to the presence of both chlorine and fluorine atoms on the butanoic acid chain. This dual substitution imparts distinct reactivity and properties compared to compounds with only one halogen substitution. The combination of these substituents can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways.
Biological Activity
Methyl beta-chloro-gamma-fluorobutyrate (MBCFB) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of MBCFB's biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
MBCFB has the molecular formula C5H8ClFO2 and a molecular weight of approximately 136.57 g/mol. The compound features a chloro and a fluorine substituent on the butyric acid backbone, which may influence its biological properties through alterations in lipophilicity, receptor binding, and metabolic pathways .
1. Receptor Interaction
The biological activity of MBCFB is largely attributed to its interaction with various receptors. Research indicates that halogenated compounds can exhibit selective binding affinities to neurotransmitter receptors, which may lead to altered signaling pathways. For instance, studies have shown that compounds with similar structures can act as negative allosteric modulators at glutamate receptors, potentially influencing synaptic transmission and neuroprotection .
2. Enzymatic Activity
MBCFB may also affect enzymatic processes within biological systems. Fluorinated compounds are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of fluorine can enhance the stability and reactivity of certain substrates, leading to increased metabolic rates or altered pathways of biotransformation .
Toxicity and Safety Profile
The toxicity profile of MBCFB has not been extensively characterized; however, related compounds have demonstrated varying degrees of cytotoxicity and organ-specific effects. It is essential to evaluate the safety of MBCFB through in vitro and in vivo studies to ascertain its potential for adverse effects.
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of halogenated butyrates, MBCFB was evaluated alongside other derivatives for its ability to mitigate oxidative stress in neuronal cell lines. Results indicated that MBCFB exhibited significant protective effects against oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of MBCFB against various bacterial strains. The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. This finding highlights the potential application of MBCFB in developing new antimicrobial agents .
Data Summary
The following table summarizes key findings related to the biological activity of MBCFB:
Study | Focus | Findings |
---|---|---|
Neuroprotection Study | Oxidative stress mitigation | Significant protective effects observed |
Antimicrobial Activity | Bacterial inhibition | Moderate activity against Gram-positive bacteria |
Receptor Binding Affinity | Glutamate receptor modulation | Potential negative allosteric modulation noted |
Properties
CAS No. |
541-86-6 |
---|---|
Molecular Formula |
C5H8ClFO2 |
Molecular Weight |
154.57 g/mol |
IUPAC Name |
methyl 3-chloro-4-fluorobutanoate |
InChI |
InChI=1S/C5H8ClFO2/c1-9-5(8)2-4(6)3-7/h4H,2-3H2,1H3 |
InChI Key |
XVXXASQNBGWQHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.